molecular formula C₂₁H₃₇NO₄Si B1140042 Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate CAS No. 145451-92-9

Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate

Cat. No. B1140042
CAS RN: 145451-92-9
M. Wt: 395.61
InChI Key:
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Description

Tert-Butyldimethylsilyl chloride (TBDMSCl) is an organosilicon compound that can be used as a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids . It’s a white solid with a melting point of 86-89 °C and a boiling point of 125 °C .


Synthesis Analysis

The synthesis of tert-Butyldimethylsilyl chloride involves cooling a pentane solution of dichlorodimethylsilane to 0°C, then adding a pentane solution of tert-butyl lithium under nitrogen and stirring. The reaction is maintained at 0°C for 1.5 hours, then heated to 25°C and continued for 48 hours. Distillation collects the fraction at 125°C, which solidifies upon standing .


Molecular Structure Analysis

The linear formula of tert-Butyldimethylsilyl chloride is (CH3)3CSi(CH3)2Cl. It has a molecular weight of 150.72 .


Chemical Reactions Analysis

Tert-Butyldimethylsilyl chloride can react with alcohols to form silyl ethers under mild conditions. It can also react with ketones, esters, or amides to form corresponding enol silyl ethers .


Physical And Chemical Properties Analysis

Tert-Butyldimethylsilyl chloride is a white solid with a density of 0.87 g/mL at 20 °C. It’s soluble in most organic solvents, typically used in CH2Cl2, THF, and DMF. It’s sensitive to moisture and has a corrosive and flammable nature .

Mechanism of Action

The mechanism of action of tert-Butyldimethylsilyl chloride primarily involves the protection of active hydrogen in organic compounds. The silyl group replaces the active hydrogen to form a chemically stable intermediate, without affecting the reactivity of other groups .

Safety and Hazards

Tert-Butyldimethylsilyl chloride is corrosive and flammable. It should be used in an anhydrous system and handled in a fume hood. It’s sensitive to moisture .

Future Directions

As a versatile protecting reagent, tert-Butyldimethylsilyl chloride has broad applications in organic synthesis. It’s particularly important in the synthesis of ribonucleosides, where it’s used as a hydroxyl protecting group. It’s also an oxidant and a cyanide remover .

properties

IUPAC Name

methyl (2R,3S)-2-(benzylamino)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO4Si/c1-16(2)18(23)21(19(24)25-6,15-26-27(7,8)20(3,4)5)22-14-17-12-10-9-11-13-17/h9-13,16,18,22-23H,14-15H2,1-8H3/t18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFRXWHXJRXEMF-GHTZIAJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(CO[Si](C)(C)C(C)(C)C)(C(=O)OC)NCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@](CO[Si](C)(C)C(C)(C)C)(C(=O)OC)NCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate

CAS RN

145451-92-9
Record name D-Leucine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-, methyl ester, threo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145451-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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